molecular formula C8H11BrClNO B1523531 2-Amino-1-(2-bromophenyl)ethanol hydrochloride CAS No. 849928-37-6

2-Amino-1-(2-bromophenyl)ethanol hydrochloride

Cat. No. B1523531
M. Wt: 252.53 g/mol
InChI Key: ISHCGEXTDYAMIX-UHFFFAOYSA-N
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Description

“2-Amino-1-(2-bromophenyl)ethanol hydrochloride” is a chemical compound with the CAS Number: 849928-37-6 . It has a molecular weight of 252.54 .


Molecular Structure Analysis

The linear formula of this compound is C8 H10 Br N O . Cl H . The InChI code is 1S/C8H10BrNO.ClH/c9-7-4-2-1-3-6 (7)8 (11)5-10;/h1-4,8,11H,5,10H2;1H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Enantioselective Synthesis

  • The resolution of related α-bromohydrin compounds through enantioselective lipase-catalyzed reactions demonstrates their significance as intermediates in synthesizing new adrenergic agents. This showcases the compound's utility in asymmetric synthesis and the production of optically active pharmaceuticals (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).

Synthesis of Morpholines

  • Sulfinamides have been used as amine protecting groups in converting 1,2-amino alcohols into morpholines, demonstrating the potential of these compounds in synthesizing morpholine derivatives, which are important in various pharmacological applications (Fritz, Mumtaz, Yar, McGarrigle, & Aggarwal, 2011).

Copper-Catalyzed Amination

  • A copper-catalyzed direct amination method has been developed for ortho-functionalized haloarenes, using sodium azide as the amino source. This process highlights the relevance of bromophenyl derivatives in synthesizing aromatic amines, which are key intermediates in producing various organic compounds (Zhao, Fu, & Qiao, 2010).

Synthesis of Isoquinolines

Anticancer Compound Synthesis

  • The compound's derivatives have been explored for their anticancer activities. Combinatorial synthesis approaches using the compound as a starting material or intermediate have led to the discovery of compounds with potential anticancer properties (Patravale, Gore, Patil, Kolekar, Deshmukh, & Anbhule, 2014).

Safety And Hazards

The safety data sheet (MSDS) for this compound can be found online . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

2-amino-1-(2-bromophenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4,8,11H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHCGEXTDYAMIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CN)O)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(2-bromophenyl)ethanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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